

Application Notes and Protocols: Measuring K-Ras Protein Levels After PROTAC Treatment

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Compound of Interest		
Compound Name:	K-Ras ligand-Linker Conjugate 5	
Cat. No.:	B2745184	Get Quote

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep, druggable binding pockets.[1] The development of Proteolysis-Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to overcome these challenges.[1]

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2][3] A PROTAC consists of a ligand that binds the target protein (e.g., K-Ras), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a potentially more profound and durable therapeutic effect than traditional inhibitors.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies used to measure the degradation of K-Ras protein following PROTAC treatment.

Mechanism of Action and Signaling Pathway



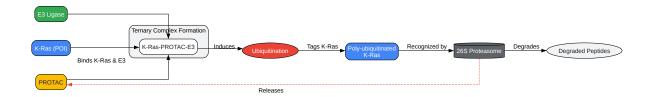




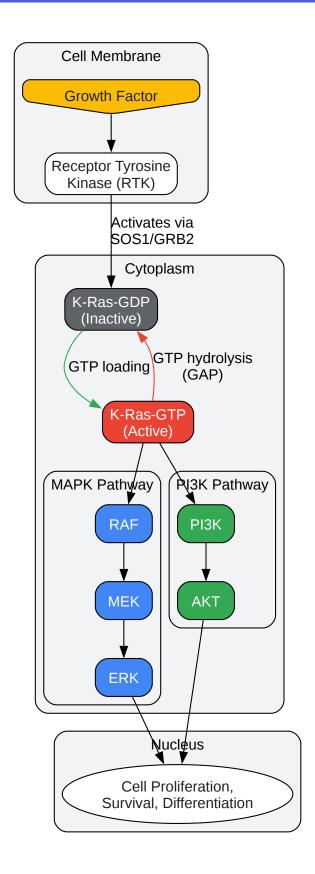
PROTAC Mechanism of Action (MoA)

PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI), in this case, K-Ras, and an E3 ubiquitin ligase.[2][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The resulting polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is then released and can participate in further degradation cycles.[5][6]

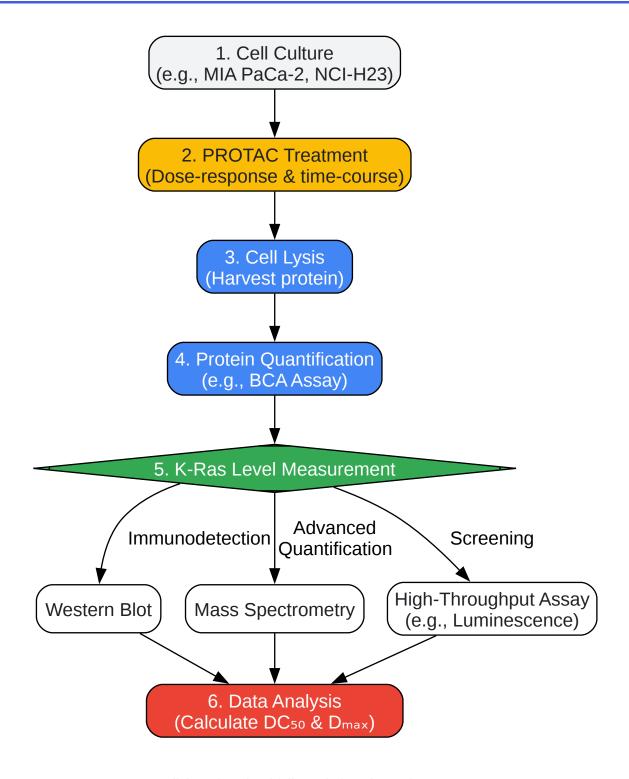












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